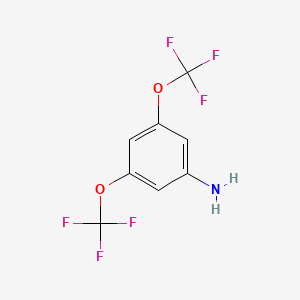
1,1'-(4,4'-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine is a synthetic compound known for its unique chemical structure and properties. It is also referred to as Famotidine Related Compound E, an impurity of famotidine, which is a histamine H2 receptor antagonist drug used to inhibit gastric acid secretion in humans .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine involves the reaction of thiazole derivatives with guanidine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as methanol or ethanol. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for pharmaceutical applications .
化学反応の分析
Types of Reactions
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol groups.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of disulfide-linked dimers, while reduction reactions may yield thiol-containing monomers .
科学的研究の応用
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of famotidine impurities.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in famotidine formulations and its potential effects on drug efficacy and safety.
作用機序
The mechanism of action of 1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form disulfide bonds, which can modulate the activity of target proteins. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
Famotidine: A histamine H2 receptor antagonist used to treat gastric acid-related conditions.
Cimetidine: Another histamine H2 receptor antagonist with a similar mechanism of action.
Ranitidine: A compound with a similar structure and function, used to reduce stomach acid production.
Uniqueness
1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine is unique due to its specific structure, which includes disulfide bonds and thiazole rings. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
特性
分子式 |
C10H14N8S4 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
2-[4-[[2-(diaminomethylideneamino)-1-methylidene-1,3-thiazol-4-yl]disulfanyl]-1-methylidene-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H14N8S4/c1-21-3-5(15-9(21)17-7(11)12)19-20-6-4-22(2)10(16-6)18-8(13)14/h3-4H,1-2H2,(H4,11,12,15,17)(H4,13,14,16,18) |
InChIキー |
UDPYMFXUBRDIAY-UHFFFAOYSA-N |
正規SMILES |
C=S1C=C(N=C1N=C(N)N)SSC2=CS(=C)C(=N2)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)



![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)


